molecular formula C17H14N2S2 B3845121 1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- CAS No. 89144-79-6

1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl-

Cat. No.: B3845121
CAS No.: 89144-79-6
M. Wt: 310.4 g/mol
InChI Key: DDHWPUWVZRZAHQ-UHFFFAOYSA-N
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Description

1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which has been extensively studied due to its diverse biological and chemical properties .

Preparation Methods

The synthesis of 1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- typically involves cyclocondensation reactions. One efficient method involves the reaction of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using vitamin B1 as a catalyst. This method is advantageous due to its simplicity, metal-free catalysis, and high yields (78-92%) . Industrial production methods may involve similar cyclocondensation reactions but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles .

Scientific Research Applications

1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and leading to various biological effects .

Properties

IUPAC Name

2-phenyl-3,5-dithiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2S2/c1-2-6-13(7-3-1)19-15(17-9-5-11-21-17)12-14(18-19)16-8-4-10-20-16/h1-11,15H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHWPUWVZRZAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389283
Record name 1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89144-79-6
Record name 1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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